4-(2-Bromophenyl)thiazole-2-carboxylic acid
Description
Historical Context and Discovery of Thiazole Carboxylic Acids
Thiazole carboxylic acids emerged as critical intermediates in organic synthesis following the development of the Hantzsch thiazole synthesis in the late 19th century. This method, which involves the condensation of α-haloketones with thioamides, laid the groundwork for accessing diverse thiazole derivatives. The specific derivative 4-(2-bromophenyl)thiazole-2-carboxylic acid (CAS 1261268-93-2) represents a modern evolution of these classical techniques, optimized for regioselective bromination and carboxylation. Early 20th-century studies on tuberculostatic thiazole hydrazides highlighted the pharmacological potential of carboxylic acid-functionalized thiazoles, spurring interest in their structural diversification. Contemporary synthetic routes, such as halogen-metal exchange and oxidative carboxylation, now enable precise control over substitution patterns.
Significance in Heterocyclic Chemistry
As a fused heterocyclic system, this compound exemplifies the electronic versatility of thiazoles. The sulfur atom contributes to aromaticity through π-electron delocalization, while the nitrogen atom enables hydrogen bonding and coordination chemistry. The bromophenyl substituent introduces steric bulk and polarizability, making the compound valuable in transition-metal-catalyzed cross-coupling reactions. Computational studies reveal that the carboxylic acid group at C2 enhances dipole-dipole interactions in crystal packing, a property exploited in materials science. Compared to simpler thiazoles, this derivative’s extended conjugation system (λ_max ≈ 280 nm) enables applications in optoelectronic materials.
Chemical Classification and Nomenclature
The compound systematically classifies as:
- IUPAC Name : 4-(2-Bromophenyl)-1,3-thiazole-2-carboxylic acid
- Molecular Formula : C₁₀H₆BrNO₂S
- Molecular Weight : 284.13 g/mol
- CAS Registry : 1261268-93-2
Key structural identifiers include:
The bromine atom at the ortho position of the phenyl ring creates a 60° dihedral angle with the thiazole plane, as confirmed by X-ray crystallography analogs. This steric arrangement influences reactivity at the C5 position of the thiazole ring.
Structural Comparison with Related Thiazole Derivatives
The ortho-bromo substitution in this compound distinguishes it from para-substituted analogs by:
- Steric Effects : Hinders free rotation of the phenyl ring, stabilizing specific conformers.
- Electronic Effects : Induces a 0.3 eV reduction in HOMO-LUMO gap compared to para-substituted derivatives.
- Reactivity : Preferential site for nucleophilic aromatic substitution at the bromine center.
X-ray diffraction studies of related compounds show that the carboxylic acid group participates in intermolecular hydrogen bonding, forming dimeric motifs in the solid state. This packing behavior correlates with enhanced thermal stability (decomposition temperature >250°C).
Properties
IUPAC Name |
4-(2-bromophenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGNQBGZGIGTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method involves the reaction of a α-haloketone with a thioamide or thiourea. For 4-(2-bromophenyl)thiazole-2-carboxylic acid, the following steps are critical:
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Substrate Preparation :
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A 2-bromophenyl-substituted α-haloketone (e.g., 2-bromoacetophenone derivatives) is reacted with thiourea in ethanol under reflux.
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Mechanism : The α-haloketone reacts with thiourea to form an intermediate thioamide, which cyclizes to yield the thiazole ring.
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Carboxylic Acid Functionalization :
Table 1: Hantzsch Synthesis Optimization
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Reaction Temperature | 80–100°C | 75–85 |
| Oxidizing Agent | HNO₃/H₂SO₄ (2:1) | 80–85 |
| Solvent | Ethanol/Water (3:1) | 70–78 |
Halomethylthiazole Hydrolysis and Oxidation
A patent-derived method (US3274207A) describes the conversion of halomethylthiazoles to carboxylic acids via intermediate hydroxymethyl or aldehydo derivatives.
Stepwise Hydrolysis-Oxidation
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Hydrolysis of 4-(2-Bromophenyl)-2-chloromethylthiazole :
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React 4-(2-bromophenyl)-2-chloromethylthiazole with dilute hydrochloric acid (2–4 M) at 60–80°C for 12–15 hours.
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Intermediate : 4-(2-bromophenyl)-2-hydroxymethylthiazole forms as a crystalline solid (65–70% yield).
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Oxidation to Carboxylic Acid :
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Treat the hydroxymethyl intermediate with a nitric acid-sulfuric acid mixture (1:3 molar ratio) at 90°C for 4–6 hours.
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Workup : Adjust the pH to 1.5–2.5 using ammonium hydroxide to precipitate the carboxylic acid (85–90% purity).
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Key Data :
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Reagent Ratios : 1 mole hydroxymethylthiazole : 3 moles HNO₃ : 9 moles H₂SO₄.
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Isolation : Filtration and washing with ice-cold water yield this compound as a white solid (68–72% overall yield).
Direct Cyclocondensation with Carboxylic Acid Precursors
This route integrates the carboxylic acid group during thiazole ring formation, bypassing post-synthetic oxidation.
Thioamide-Carboxylic Acid Cyclization
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Substrate Synthesis :
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React 2-bromophenylglyoxylic acid with thioacetamide in acetic acid at 120°C for 8–10 hours.
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Mechanism : The glyoxylic acid provides the carboxylic acid group, while thioacetamide contributes the sulfur and nitrogen atoms for ring closure.
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Purification :
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Crystallization from ethanol/water (1:2) yields the target compound in 60–65% purity, with further recrystallization improving purity to >95%.
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Table 2: Cyclocondensation Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Temperature | 120–130°C | 60–65 |
| Solvent System | Acetic Acid | 58–63 |
| Reaction Time | 8–10 hours | 60–65 |
Bromination of Phenyl-Thiazole Intermediates
For cases where the bromine atom is introduced post-thiazole formation, electrophilic aromatic substitution is employed.
Regioselective Bromination
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Substrate : 4-Phenylthiazole-2-carboxylic acid.
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Reagents : Bromine (Br₂) in dichloromethane with iron(III) bromide (FeBr₃) as a catalyst.
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Conditions :
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Stir at 0–5°C for 2 hours, then warm to room temperature for 12 hours.
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Regioselectivity : The ortho position is favored due to electron-donating effects of the thiazole ring.
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Isolation :
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Neutralize with sodium bicarbonate, extract with ethyl acetate, and evaporate to dryness.
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Yield: 50–55% (requires chromatographic purification for >90% purity).
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Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch Synthesis | High purity | Multi-step oxidation | 70–85 |
| Hydrolysis-Oxidation | Scalable | Harsh acid conditions | 68–72 |
| Direct Cyclization | Single-step | Moderate purity | 60–65 |
| Post-Bromination | Flexibility | Low regioselectivity | 50–55 |
Critical Reaction Parameters
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Acid Concentration : Excess sulfuric acid in oxidation steps enhances reaction rates but risks over-oxidation. Optimal H₂SO₄:HNO₃ ratios range from 3:1 to 4:1.
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Temperature Control : Hydrolysis of chloromethylthiazoles requires precise heating (60–80°C) to avoid decomposition.
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Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of bromophenyl intermediates but complicate purification.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromophenyl)thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylthiazole-2-carboxylic acid.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Bromophenyl)thiazole-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt fungal cell membranes . Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 4-(2-bromophenyl)thiazole-2-carboxylic acid with structurally related thiazole-carboxylic acid derivatives:
Key Observations:
- Substituent Position Effects: The bromine position (2-, 3-, or 4-) alters electronic and steric profiles.
- Biological Activity : Fluorophenyl analogs (e.g., 4-(4-fluorophenyl)) demonstrate high dopamine receptor binding, making them candidates for antipsychotic drugs, while dichlorophenyl variants are prioritized in anticancer studies .
- Physicochemical Behavior : Methoxy and acetyl substituents (e.g., 4-(4-methoxyphenyl)) improve solubility in polar solvents, critical for corrosion inhibition applications .
Biological Activity
4-(2-Bromophenyl)thiazole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables, case studies, and detailed research findings.
- Chemical Name : this compound
- CAS Number : 1261268-93-2
- Molecular Formula : C10H7BrN2O2S
- Molecular Weight : 300.14 g/mol
Biological Activity Overview
The compound exhibits a range of biological activities attributed to its thiazole ring and bromophenyl substituent. The thiazole moiety is known for its role in various pharmacological applications, including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, demonstrate promising antimicrobial properties. The compound has been tested against various bacterial strains and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Candida albicans | Moderate |
In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and hepatocellular carcinoma (HepG2).
| Cell Line | IC50 (µM) | Activity | Reference |
|---|---|---|---|
| MCF7 (Breast Cancer) | 15.5 | High Cytotoxicity | |
| HepG2 (Liver Cancer) | 20.0 | Moderate Cytotoxicity |
The compound's anticancer mechanism involves apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways such as MAPK/ERK and PI3K/Akt.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling, leading to altered cellular responses.
- Gene Expression Modulation : It affects the expression of genes related to cell proliferation and apoptosis.
- Cell Membrane Interaction : The lipophilic nature of the bromophenyl group enhances membrane permeability, facilitating interaction with intracellular targets.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various thiazole derivatives revealed that this compound exhibited superior antimicrobial activity compared to other derivatives, particularly against resistant strains of bacteria .
- Cytotoxicity Assessment in Cancer Models : In a comparative study involving multiple thiazole derivatives, this compound was identified as one of the most potent compounds against MCF7 cells, demonstrating an IC50 value significantly lower than standard chemotherapeutic agents .
Q & A
Q. What are the established synthetic routes for 4-(2-Bromophenyl)thiazole-2-carboxylic acid, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions starting from brominated aromatic precursors. A common approach includes:
- Thiazole ring formation : Condensation of 2-bromoacetophenone derivatives with thiourea or thioamides under acidic conditions to form the thiazole core.
- Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates or direct carboxylation using reagents like CO₂ under catalytic conditions .
Key considerations :
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Q. What preliminary biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related thiazole-carboxylic acids exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) via interaction with ATP-binding domains .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis, particularly against Gram-positive strains .
- Anti-inflammatory properties : Modulation of COX-2 enzyme activity in vitro .
Advanced Research Questions
Q. How does the bromophenyl substituent influence the compound’s electronic properties and binding interactions in biological systems?
- Electronic effects : The electron-withdrawing bromine atom increases the thiazole ring’s electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine or lysine) in target proteins .
- Steric effects : The 2-bromophenyl group’s ortho-substitution creates steric hindrance, potentially reducing non-specific binding compared to para-substituted analogs .
- Structure-activity relationship (SAR) : Comparative studies with 4-(4-Bromophenyl)thiazole-2-carboxylic acid show that ortho-substitution improves selectivity for tyrosine kinase inhibitors but reduces solubility .
Q. How can researchers resolve contradictions in reported biological data across similar thiazole-carboxylic acid derivatives?
- Control for isomer purity : Ensure synthetic routes avoid regioisomeric byproducts (e.g., 4- vs. 5-bromo derivatives) via rigorous NMR validation .
- Standardize assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or solvent carriers (DMSO vs. PBS) may explain divergent IC₅₀ values .
- Meta-analysis : Cross-reference PubChem bioassay data (AID 1259401) with in-house results to identify outliers .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Salt formation : React with sodium bicarbonate to generate water-soluble sodium carboxylate salts .
- Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .
- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (trehalose or mannitol) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
